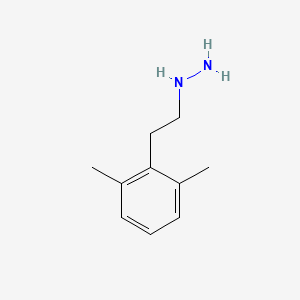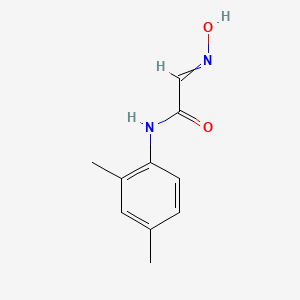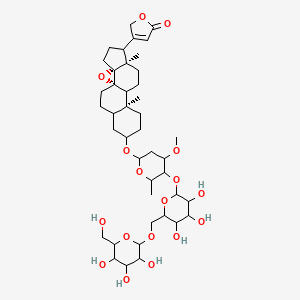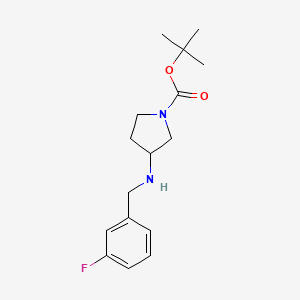
Hydrazine, (2,6-dimethylphenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (2,6-dimethylphenethyl)- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a 2,6-dimethylphenethyl group attached to the hydrazine moiety, making it a unique derivative with specific properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes or ketones. For example, the preparation of hydrazones can be achieved by combining suitable aldehydes with hydrazides in various organic solvents. Different synthetic approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing (2,6-dimethylphenethyl)-hydrazine may vary, but they generally follow the principles of organic synthesis involving hydrazine and appropriate aromatic compounds.
化学反応の分析
Types of Reactions
Hydrazine, (2,6-dimethylphenethyl)- undergoes various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to amines.
Substitution: Hydrazines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as potassium hydroxide for the Wolff-Kishner reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wolff-Kishner reduction converts hydrazones to alkanes, producing nitrogen gas as a byproduct .
科学的研究の応用
Hydrazine, (2,6-dimethylphenethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of hydrazine, (2,6-dimethylphenethyl)- involves its interaction with molecular targets through its hydrazine moiety. The nitrogen-nitrogen bond in hydrazines can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Hydrazine: The parent compound with a simpler structure.
Phenylhydrazine: A derivative with a phenyl group attached to the hydrazine moiety.
(2,6-Dimethylphenyl)hydrazine: A closely related compound with similar structural features.
Uniqueness
Hydrazine, (2,6-dimethylphenethyl)- is unique due to the presence of the 2,6-dimethylphenethyl group, which imparts specific chemical and physical properties. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other hydrazine derivatives .
特性
CAS番号 |
30953-60-7 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3 |
InChIキー |
XSTYEYRVVWAVPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)


![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
